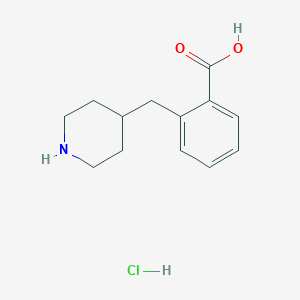

2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride

Description

2-(Piperidin-4-ylmethyl)benzoic acid hydrochloride is a benzoic acid derivative with a piperidine moiety attached via a methylene group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELMFPTYSQCNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Alkylation

A foundational approach involves the alkylation of piperidine-4-methanol with a benzoyl chloride derivative. In a representative protocol, 4-hydroxymethylpiperidine is reacted with 2-bromobenzoic acid under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the ether linkage. Subsequent hydrolysis of the ester intermediate (e.g., methyl 2-(piperidin-4-ylmethyl)benzoate) using aqueous hydrochloric acid yields the free benzoic acid, which is then converted to the hydrochloride salt via treatment with HCl gas in ethanol.

Key reaction parameters include:

- Temperature : 80–100°C for alkylation, ensuring complete substitution without side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol facilitates salt formation.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics.

Protection-Deprotection Strategies

To prevent undesired side reactions at the piperidine nitrogen, protection with tert-butoxycarbonyl (Boc) groups is employed. For example, 4-cyanopiperidine is first protected with di-tert-butyl dicarbonate (Boc₂O) and triethylamine, yielding N-Boc-4-cyanopiperidine. Subsequent reduction of the nitrile to an amine (via hydrogenation with Pd/C) followed by alkylation with 2-bromobenzyl bromide introduces the benzyl moiety. Acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) liberates the free amine, which is then treated with HCl to form the hydrochloride salt.

Modern Catalytic and Microwave-Assisted Methods

Transfer Hydrogenation for Piperidine Functionalization

Recent patents highlight the use of transfer hydrogenation to streamline piperidine methylation. In one method, piperidine-4-carboxylic acid undergoes N-methylation using formaldehyde and formic acid under palladium-on-carbon catalysis at 90–95°C. The resulting 1-methylpiperidine-4-carboxylic acid is coupled with 2-bromobenzoic acid via esterification, followed by HCl-mediated hydrolysis and salt formation. This approach avoids high-pressure hydrogenation equipment, enhancing safety and scalability.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for intermediate formation. For instance, coupling 4-piperidinemethanol with 2-iodobenzoic acid in the presence of copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand) under microwave conditions (150°C, 30 minutes) achieves >85% yield of the ester intermediate. Subsequent HCl treatment in ethanol completes the synthesis in under 2 hours, compared to 12–24 hours via conventional heating.

Industrial-Scale Production

Continuous Flow Chemistry

Large-scale manufacturing employs continuous flow reactors to improve heat and mass transfer. A patented process involves:

- Piperidine alkylation : 4-piperidinemethanol and 2-fluorobenzoic acid are mixed in a microreactor at 120°C with TBAB as a catalyst.

- Ester hydrolysis : The intermediate flows through a tubular reactor containing 6M HCl at 80°C, achieving near-quantitative conversion.

- Crystallization : The product is precipitated by cooling the effluent to 0°C and filtered continuously, yielding >99% purity.

Quality Control and Optimization

Industrial protocols emphasize:

- In-line analytics : HPLC monitors reaction progress in real-time, ensuring consistent product quality.

- Solvent recycling : Ethanol from crystallization is distilled and reused, reducing waste.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. For higher purity, column chromatography on silica gel with dichloromethane/methanol (10:1) eluent removes unreacted starting materials.

Analytical Validation

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 8.02 (d, J = 7.4 Hz, aromatic H), 3.40 (t, J = 6.4 Hz, CH₂N), and 2.34–2.45 (m, piperidine CH₂).

- X-ray Diffraction (XRD) : Crystalline forms exhibit distinct patterns; Form A (most stable) shows peaks at 2θ = 10.2°, 15.7°, and 20.4°.

- HPLC : Retention time of 6.8 minutes on a C18 column (acetonitrile/water + 0.1% TFA) confirms >99.5% purity.

Challenges and Innovations

Regioselectivity in Alkylation

Competing reactions at the piperidine nitrogen are mitigated through protective groups (Boc) or using excess alkylating agents. Recent advances employ bulky bases (e.g., DBU) to deprotonate the piperidine selectively, directing alkylation to the methylene position.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis, utilizing ball milling, reduces environmental impact. Preliminary studies show 70% yield when reacting piperidine-4-methanol with 2-bromobenzoic acid in the absence of solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride has a wide range of scientific research applications, including:

Biology: The compound is used in the study of protein-protein interactions and the development of novel therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals, as well as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride involves its role as a semi-flexible linker in PROTAC® development. PROTAC® molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The piperidine moiety in the compound helps to optimize the 3D orientation of the degrader, facilitating the formation of a ternary complex between the target protein, the PROTAC® molecule, and the E3 ubiquitin ligase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares structural analogues of 2-(Piperidin-4-ylmethyl)benzoic acid hydrochloride, highlighting substituent positions, linker groups, and molecular properties:

Physicochemical and Functional Comparisons

- Solubility : The hydrochloride salt form improves water solubility compared to free bases. For example, 3-(Piperidin-4-yloxy)benzoic acid hydrochloride is soluble in water and alcohols , while ester derivatives (e.g., piperidin-4-ylmethyl benzoate hydrochloride) exhibit greater organic solvent compatibility .

- Bioactivity : Piperidine-containing compounds often target central nervous system (CNS) receptors or ion channels. For instance, fexofenadine hydrochloride (structurally related via piperidine-hydroxydiphenylmethyl groups) is an antihistamine .

- Synthetic Utility : Compounds like 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride are intermediates in synthesizing drugs such as raloxifene, which contains a piperidinylethoxybenzoyl moiety .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Piperidin-4-ylmethyl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of piperidine-4-ylmethanol with a benzoic acid derivative under coupling conditions (e.g., EDC/HOBt).

- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent like ethanol .

Optimization Strategies : - Temperature Control : Maintain ≤0°C during acid chloride formation to minimize side reactions.

- Catalyst Use : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance efficiency.

- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity .

Advanced: How does the piperidine moiety in this compound enhance its utility as a linker in PROTAC design?

Answer:

The piperidine ring provides:

- Semi-Flexibility : Balances rigidity and conformational freedom, optimizing spatial alignment between E3 ligase and target protein.

- Hydrophilic-Lipophilic Balance : The hydrochloride salt improves aqueous solubility, while the aromatic benzoic acid enhances cell permeability.

- Chemical Modifiability : The secondary amine allows functionalization (e.g., PEGylation) to tune pharmacokinetics .

Experimental Validation : - SPR Analysis : Measure binding kinetics to validate linker-protein interactions.

- Cryo-EM : Visualize ternary complex formation in PROTAC systems .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Structure Confirmation :

- Salt Content : Ion chromatography for chloride quantification .

Advanced: How can researchers address contradictions in reported solubility data for hydrochloride salts of piperidine derivatives?

Answer:

Methodological Approaches :

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers (e.g., PBS, pH 7.4).

- pH-Solubility Profiling : Measure solubility across pH 1–10 to identify optimal conditions.

- Co-Solvent Systems : Test solubility in DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Case Study : For 2-(Piperidin-4-ylmethyl)benzoic acid hydrochloride, solubility in water is typically >50 mg/mL, but batch variability may occur due to crystallinity differences. Use powder X-ray diffraction (PXRD) to correlate polymorphic forms with solubility .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation.

- Handling : Use gloves and fume hoods; avoid contact with strong oxidizers (e.g., HNO) due to risk of exothermic decomposition .

- Stability Monitoring : Perform HPLC every 6 months to detect hydrolysis (free benzoic acid as a degradation marker) .

Advanced: Which in vitro models are suitable for evaluating its activity in targeted protein degradation?

Answer:

- Cell Lines : HEK293T (transfected with luciferase-tagged target proteins) for PROTAC efficacy screening.

- Assays :

- Western Blot : Quantify target protein degradation (e.g., BRD4) at 24–48 hr post-treatment.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement .

- Controls : Use proteasome inhibitors (e.g., MG132) to validate ubiquitin-proteasome dependence .

Basic: What impurities are commonly observed during synthesis, and how are they identified?

Answer:

- Common Impurities :

- Unreacted Intermediate : Piperidine-4-ylmethanol (detected via GC-MS).

- Oxidation Byproducts : N-Oxide derivatives (identified by +16 Da in HRMS).

- Analysis :

Advanced: Can molecular docking predict binding affinities to E3 ubiquitin ligases like VHL or CRBN?

Answer:

Workflow :

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Protein Preparation : Retrieve VHL (PDB: 4WQO) or CRBN (PDB: 5FQD) structures and remove water molecules.

Docking : Use AutoDock Vina with a grid box centered on the ligase binding pocket.

Validation : Compare docking scores (ΔG) with known binders (e.g., thalidomide for CRBN).

Limitations : Solvation effects and protein flexibility may require MD simulations (AMBER/CHARMM) for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.